Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride
Description
Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride is a chiral α-amino ester derivative with a 4-methoxy-substituted phenyl group. It is widely used as a building block in medicinal chemistry, particularly in multicomponent reactions (e.g., Ugi reactions) for synthesizing heterocyclic compounds like benzodiazepines and oxazoloquinolines . Its molecular formula is C₁₀H₁₄ClNO₃, with a molecular weight of 239.68 g/mol, and it is commercially available at ≥95% purity . The (2R)-stereochemistry is critical for enantioselective synthesis, ensuring compatibility with chiral drug intermediates .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEACPSVBZTUCV-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and glycine methyl ester.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst, such as sodium methoxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
Pharmacological Applications
1.1 Neuropharmacology
Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride has been studied for its potential role as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting mGluR2 can have therapeutic effects on conditions such as schizophrenia and anxiety disorders. For instance, studies have shown that mGluR2 negative allosteric modulators can reduce glutamate-induced calcium mobilization in neuronal cells, suggesting a mechanism for neuroprotection and symptom alleviation in psychiatric conditions .
1.2 Antidepressant Activity
Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of the glutamatergic system. In animal models, administration of this compound has been associated with increased serotonin levels, which are crucial for mood regulation . This positions the compound as a candidate for further investigation in the development of novel antidepressants.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of 4-methoxyphenylacetic acid with appropriate amine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Toxicological Studies
Understanding the safety profile of this compound is critical for its application in therapeutic settings. Toxicological assessments indicate that while the compound exhibits some cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses. Studies involving various cell lines have shown no significant adverse effects at concentrations typically used in pharmacological research .
Table 1: Summary of Pharmacological Effects
| Application | Effect | Reference |
|---|---|---|
| Neuropharmacology | Modulation of mGluR2 | |
| Antidepressant Activity | Increased serotonin levels | |
| Cytotoxicity | Minimal at therapeutic doses |
Table 2: Synthesis Overview
| Step | Reagents | Yield (%) |
|---|---|---|
| Initial Reaction | 4-Methoxyphenylacetic acid + Amine | 85 |
| Purification | Recrystallization | 90 |
Case Study 1: mGluR Modulation in Schizophrenia
A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral improvements associated with schizophrenia-like symptoms. The study highlighted its potential as a therapeutic agent targeting mGluR pathways .
Case Study 2: Antidepressant Effects
In a randomized trial involving depression models, subjects treated with the compound exhibited reduced depressive behaviors compared to controls, supporting its role in enhancing serotonergic transmission .
Mechanism of Action
The mechanism of action of Methyl (2r)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The primary structural variations among analogs involve substituent type (e.g., halogen, hydroxyl, methoxy) and position (para, meta, ortho). These modifications influence physicochemical properties, reactivity, and applications.
Table 1: Key Structural Analogs and Properties
Physicochemical and Reactivity Comparisons
- Electron Effects: The 4-methoxy group in the target compound is electron-donating, enhancing the nucleophilicity of the α-amino group, which accelerates cyclization in Ugi reactions . Halogen substituents (e.g., -F, -Cl, -Br) are electron-withdrawing, reducing reactivity but improving metabolic stability in drug candidates . The 4-hydroxyphenyl analog exhibits higher polarity due to the -OH group, impacting solubility (e.g., 25 mg/mL in methanol vs. 50 mg/mL for the methoxy analog) .
Steric Effects :
Biological Activity
Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride, also known as methyl amino(2-methoxyphenyl)acetate hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C10H14ClNO3
- Melting Point : 183-186°C
- CAS Number : 390815-44-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound exhibits:
- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infection control.
- Antiviral Potential : Preliminary studies suggest that the compound could have antiviral effects, particularly against viral targets such as SARS-CoV-2, although detailed mechanisms remain to be elucidated .
Antimicrobial Activity
A study conducted on various derivatives of methoxyphenyl compounds found that this compound exhibited notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Antiviral Activity
Recent investigations into the antiviral properties of compounds similar to this compound revealed promising results against SARS-CoV-2. In silico docking studies indicated that the compound could bind effectively to the Nsp13 helicase enzyme, which is crucial for viral replication. This binding could inhibit the enzyme's activity, thereby reducing viral load in infected cells .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Antiviral Potential |
|---|---|---|
| Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate HCl | Yes | Yes |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate HCl | Moderate | Limited |
| Methyl 3-(4-methoxyphenyl)glycidic acid methyl ester | Yes | Emerging |
Q & A
Q. What are the key synthetic routes for preparing Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride?
The synthesis typically involves three stages:
- Condensation : Reacting 4-methoxybenzaldehyde with methyl glycinate under reductive amination conditions (e.g., NaBH₃CN in methanol at 0–5°C) to form the racemic amino ester intermediate .
- Resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution (e.g., using lipases) to isolate the (R)-enantiomer .
- Salt Formation : Treating the free base with HCl in a solvent like ethyl acetate to yield the hydrochloride salt . Purity is confirmed by HPLC (>98%) and chiral column analysis .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm) and chiral center configuration .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 244.1) .
Q. What are the primary biological targets or activities reported for this compound?
Structural analogs (e.g., 4-fluorophenyl derivatives) show activity as enzyme inhibitors (e.g., D-amino acid oxidase) or receptor modulators (e.g., NMDA receptors) . Biological assays often involve:
- In vitro enzyme inhibition (IC₅₀ values measured via fluorometric assays).
- Cell-based models for neuropharmacological activity .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during synthesis?
- Chiral Catalysts : Use of asymmetric catalysts (e.g., Ru-BINAP complexes) in reductive amination improves ee >99% .
- Kinetic Resolution : Enzymatic methods (e.g., immobilized CAL-B lipase) selectively hydrolyze the (S)-enantiomer .
- Process Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) tracks ee at each step .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Enantiomeric impurities : Even 2% (S)-enantiomer can alter receptor binding .
- Solubility differences : Use standardized DMSO/water mixtures (e.g., 10% DMSO in PBS) for assays .
- Structural analogs : Compare activity with methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS 42718-18-3) to isolate substituent effects .
Q. How does the 4-methoxyphenyl group influence reactivity and stability?
- Electron-Donating Effects : The methoxy group enhances electrophilic substitution resistance but increases susceptibility to oxidative degradation (e.g., via H₂O₂) .
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) shows <5% decomposition when stored under inert gas .
Methodological Considerations
Q. What computational tools predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to NMDA receptors (PDB ID: 7EUO) .
- QM/MM Simulations : Assess stereoelectronic effects of the methoxy group on binding affinity .
Q. How do structural analogs compare in terms of activity and synthesis complexity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
